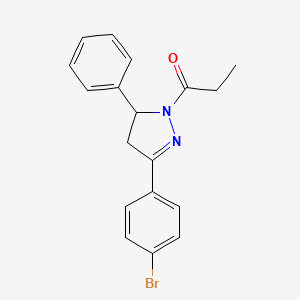

1-(3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one

Description

This compound belongs to the pyrazoline class of heterocycles, characterized by a five-membered ring containing two adjacent nitrogen atoms. Pyrazolines are synthesized via the cyclization of chalcones with hydrazine derivatives in the presence of aliphatic acids (e.g., formic, acetic, or propionic acid) . The target molecule features a 4-bromophenyl group at position 3, a phenyl group at position 5, and a propan-1-one substituent on the pyrazoline nitrogen. Bromine’s electron-withdrawing nature and steric bulk influence the compound’s electronic properties and molecular interactions, making it a candidate for biological and material science applications .

Properties

IUPAC Name |

1-[5-(4-bromophenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrN2O/c1-2-18(22)21-17(14-6-4-3-5-7-14)12-16(20-21)13-8-10-15(19)11-9-13/h3-11,17H,2,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBVHKKVMLDCWMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)Br)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one typically involves the reaction of 4-bromobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves the alkylation of the pyrazole with 1-bromo-3-chloropropane under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Applications

-

Anticancer Activity :

- Studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For example, compounds with similar structures have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

- A case study demonstrated the synthesis of related pyrazole compounds that showed promising results against different cancer cell lines, suggesting that 1-(3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one may have similar potential .

-

Anti-inflammatory Effects :

- Pyrazole derivatives are also noted for their anti-inflammatory properties. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models .

- A specific study highlighted the efficacy of certain pyrazole derivatives in models of rheumatoid arthritis, indicating that this compound could be investigated for similar therapeutic effects.

- Neuroprotective Properties :

Material Science Applications

- Photophysical Studies :

- Crystal Engineering :

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

- Condensation Reactions : Utilizing appropriate aldehydes and hydrazones to form the pyrazole ring.

- Bromination : Introducing bromine at specific positions to enhance biological activity.

Case Studies

Several case studies illustrate the potential applications of this compound:

- A study focusing on its anticancer properties demonstrated a significant reduction in tumor size in xenograft models when treated with pyrazole derivatives .

- Another investigation highlighted its anti-inflammatory effects in animal models, showing reduced swelling and pain responses compared to control groups .

Mechanism of Action

The mechanism of action of 1-(3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally similar pyrazoline derivatives, focusing on substituent effects, physical properties, and bioactivity.

Substituent Effects on Physical and Structural Properties

Table 1: Comparative Analysis of Pyrazoline Derivatives

- Impact of Halogen Substituents: The 4-fluorophenyl analog (m.p. 113–115°C) has a lower melting point than expected for brominated analogs due to bromine’s higher molecular weight and polarizability.

- Ketone Chain Length: Propan-1-one derivatives (e.g., target compound) may exhibit enhanced solubility in organic solvents compared to ethanone or butanone analogs due to balanced lipophilicity .

Table 2: Bioactivity of Selected Pyrazoline Derivatives

- Electron-Withdrawing Groups : Bromine’s inductive effect may enhance binding to enzyme active sites, as seen in chlorinated analogs with IC₅₀ values < 200 nM for cholinesterase (ChE) inhibition .

- Antimicrobial Activity : Fluorinated pyrazolines (e.g., 4-fluoro-3-methylphenyl derivatives) show efficacy against Staphylococcus aureus , suggesting brominated analogs could exhibit similar or enhanced activity due to increased hydrophobicity.

Biological Activity

1-(3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one is a compound belonging to the pyrazole family, which has gained attention due to its diverse biological activities. Pyrazole derivatives have been reported to exhibit various pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. This article explores the biological activity of the specified compound, synthesizing data from various studies.

The molecular formula of this compound is , with a molecular weight of approximately 368.26 g/mol. The structure features a pyrazole ring substituted with bromophenyl and phenyl groups, contributing to its biological activity.

Antioxidant Properties

Recent studies indicate that pyrazole derivatives possess significant antioxidant properties. For instance, molecular docking simulations have shown that these compounds can effectively scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage and various diseases .

Anti-inflammatory Effects

The compound has demonstrated promising anti-inflammatory activity in vitro. Research involving the inhibition of pro-inflammatory cytokines has revealed that it can significantly reduce inflammation markers in cell cultures . This suggests potential applications in treating inflammatory diseases such as arthritis and other chronic conditions.

Antimicrobial Activity

The antibacterial and antifungal activities of pyrazole derivatives have been extensively studied. In particular, this compound has shown effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways .

Anticancer Potential

Several studies have highlighted the anticancer potential of pyrazole derivatives. The specified compound has been evaluated for its cytotoxic effects on various cancer cell lines. Results indicate that it induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation .

Study 1: Antioxidant Activity Evaluation

In a study assessing the antioxidant capacity of various pyrazole derivatives, this compound was found to exhibit a high degree of radical scavenging activity compared to standard antioxidants like ascorbic acid. The half-maximal inhibitory concentration (IC50) was determined to be significantly lower than that of the control group .

Study 2: Anti-inflammatory Mechanism

A detailed investigation into the anti-inflammatory mechanisms revealed that the compound inhibits the NF-kB signaling pathway, leading to decreased expression of inflammatory mediators such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .

Study 3: Antimicrobial Efficacy

In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound inhibited bacterial growth with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL. These findings suggest its potential as a lead compound for developing new antimicrobial agents .

Q & A

Q. What are the established synthetic routes for 1-(3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one, and what are the critical reaction conditions?

- Methodological Answer : The compound is typically synthesized via multi-step organic reactions. Key steps include:

- Pyrazole ring formation : Condensation of hydrazine derivatives with α,β-unsaturated ketones (e.g., chalcone derivatives) under acidic conditions (e.g., acetic acid reflux) .

- Substituent introduction : Bromination at the 4-position of the phenyl group using bromine or N-bromosuccinimide (NBS) under controlled conditions .

- Ketone functionalization : Propan-1-one moiety introduction via nucleophilic substitution or acylation reactions .

Yield optimization often requires solvent selection (e.g., ethanol, DMF) and temperature control (e.g., reflux at 80–100°C for 4–10 hours) .

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodological Answer : Structural confirmation relies on:

- X-ray crystallography : Single-crystal diffraction data refined using SHELXL (SHELX suite) to determine bond lengths, angles, and dihedral angles. For example, pyrazole rings often adopt envelope conformations, validated by puckering parameters (Q, φ) .

- Spectroscopic techniques :

- 1H/13C NMR : Peaks for pyrazole protons (δ 3.0–5.0 ppm), aromatic protons (δ 6.5–8.0 ppm), and carbonyl carbons (δ 190–210 ppm) .

- HPLC : Purity assessment (>95%) with retention time matching reference standards .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for pyrazoline derivatives with varying substituents?

- Methodological Answer : Discrepancies in activity (e.g., enzyme inhibition potency) arise from substituent position and electronic effects. Approaches include:

- Comparative SAR studies : Systematic substitution at para, meta, and ortho positions to map steric/electronic impacts. For example, 4-bromo substitution enhances electrophilicity, improving binding to acetylcholinesterase (AChE) .

- Dose-response assays : IC50/EC50 determination under standardized conditions (e.g., pH 7.4, 37°C) to normalize variability .

- Computational modeling : Docking studies (e.g., AutoDock Vina) to predict binding modes and validate experimental IC50 values .

Q. How can crystallographic data inform the design of analogs with enhanced bioactivity?

- Methodological Answer : X-ray structures reveal:

- Conformational flexibility : Pyrazole ring puckering and aryl group dihedral angles influence steric interactions with target proteins .

- Intermolecular interactions : Weak C–H⋯O or π-stacking motifs (e.g., R22[16] ring motifs) guide modifications to improve solubility or binding affinity .

- Electron density maps : Identify regions for functionalization (e.g., adding hydrogen bond donors at positions with high electron density) .

Q. What experimental and computational methods are used to analyze antioxidant and antidiabetic activities of pyrazoline derivatives?

- Methodological Answer :

- In vitro antioxidant assays :

- DPPH radical scavenging : Measure absorbance decay at 517 nm; IC50 values compared to ascorbic acid .

- In vivo antidiabetic models :

- Streptozotocin (STZ)-induced diabetes : Monitor blood glucose levels and β-cell regeneration in rodents .

- Molecular dynamics simulations : Assess interactions with redox-sensitive targets (e.g., Nrf2-Keap1 pathway) to explain mechanistic disparities .

Data Contradiction Analysis

Q. Why do similar pyrazoline derivatives exhibit divergent antimicrobial potencies despite structural homology?

- Methodological Answer : Variations arise from:

- Substituent electronic effects : Electron-withdrawing groups (e.g., –Br) enhance electrophilicity, improving membrane penetration .

- Stereochemical factors : Enantiomeric forms (e.g., R vs. S configurations) may differentially inhibit microbial enzymes .

- Assay conditions : Differences in microbial strain susceptibility (e.g., Gram-positive vs. Gram-negative) and culture media pH .

Method Optimization

Q. How can reaction conditions be optimized to improve synthetic yields of this compound?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-synthesis purification .

- Catalyst use : Lewis acids (e.g., ZnCl2) accelerate cyclocondensation steps .

- Workup protocols : Recrystallization from ethanol or ethyl acetate removes byproducts, improving purity (>90%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.